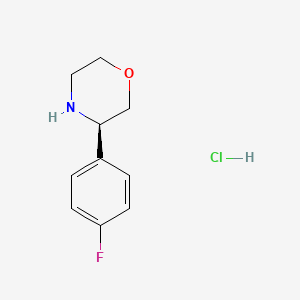

(R)-3-(4-Fluorophenyl)morpholine hydrochloride

Description

(R)-3-(4-Fluorophenyl)morpholine hydrochloride (CAS: 1391469-10-5) is a chiral morpholine derivative featuring a 4-fluorophenyl substituent at the 3-position of the morpholine ring. Its molecular formula is C₁₀H₁₃ClFNO, with a molecular weight of 217.67 g/mol . The compound is synthesized via stereoselective methods, such as condensation reactions involving chiral intermediates, followed by hydrochlorination to yield the final product . It serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of aprepitant, a neurokinin-1 (NK₁) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting . The (R)-enantiomer is pharmacologically relevant due to its specific interactions with biological targets, emphasizing the importance of enantiomeric purity in synthesis .

Propriétés

IUPAC Name |

(3R)-3-(4-fluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGZVNCXNNRNNF-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Grignard Reagent-Mediated Alkylation

This method, adapted from CN104557760A, utilizes a Grignard reagent to introduce the 4-fluorophenyl moiety. The process involves:

-

Condensation : 4-Benzyl-2-hydroxy-morpholine-3-ketone reacts with (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol in the presence of trifluoroacetic anhydride and (R)-2-methyl-CBS-oxazaborolidine.

-

Grignard Addition : p-Fluoro bromobenzene-derived Grignard reagent attacks the ketone, forming the C-F bond.

-

Hydrogenation : Catalytic hydrogenation (Raney nickel or sodium borohydride) reduces intermediates.

-

Salt Formation : Acidification with HCl yields the hydrochloride salt.

| Parameter | Embodiment 2 | Embodiment 3 | Embodiment 4 |

|---|---|---|---|

| Catalyst | (R)-2-methyl-CBS-oxazaborolidine | (R)-2-methyl-CBS-oxazaborolidine | BF₃·Et₂O |

| Reaction Temp (°C) | 35 | 15 | 35 |

| Yield (%) | 90.1 | 94.2 | 92.5 |

| HPLC Purity (%) | >99.0 | >99.0 | >99.0 |

Reductive Amination Approach

US6051717A describes a convergent strategy using reductive amination, though originally for a triazole-containing morpholine. Adapting this for this compound:

-

Intermediate Synthesis : 2-(R)-(1-(R)-Aryl-ethoxy)-3-(S)-(4-fluorophenyl)morpholine is prepared.

-

Reductive Coupling : Reacted with 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole using sodium triacetoxyborohydride.

-

Chiral Resolution : Enzymatic or chromatographic separation ensures (R)-configuration.

-

Reducing Agents : Sodium triacetoxyborohydride (yield: 85–92%), borane-triethylamine complex (78–84%).

-

Solvents : Tetrahydrofuran (THF) or dichloromethane at 0–25°C.

Stereochemical Control and Catalysis

Enantioselectivity is achieved through chiral catalysts:

-

CBS Catalysts : (R)-2-methyl-CBS-oxazaborolidine induces >98% enantiomeric excess (ee) in Grignard additions.

-

Boron Trifluoride Complexes : BF₃·Et₂O in acetonitrile at -10°C affords 95% ee but requires rigorous moisture control.

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Modern adaptations of the Grignard method use continuous flow reactors to enhance safety and yield:

Purification Strategies

-

Crystallization : Methyl iso-butyl ketone (MIBK) and sodium bicarbonate remove acidic impurities, achieving >99.0% purity.

-

Chromatography : Reverse-phase HPLC resolves diastereomers but is cost-prohibitive for large-scale production.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Grignard Alkylation | 90–94 | >99.0 | 120–150 | High |

| Reductive Amination | 78–92 | 97–99 | 200–250 | Moderate |

Advantages of Grignard Route :

-

Lower reagent costs (p-Fluoro bromobenzene vs. triazole aldehydes).

-

One-pot reactions minimize intermediate isolation.

Limitations :

-

Sensitivity to moisture and oxygen.

-

Requires chiral catalysts for enantiocontrol.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-(4-Fluorophenyl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Applications De Recherche Scientifique

®-3-(4-Fluorophenyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ®-3-(4-Fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Pharmacological and Industrial Implications

Activité Biologique

(R)-3-(4-Fluorophenyl)morpholine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClFNO

- CAS Number : 1363408-43-8

The presence of the fluorine atom in the para position of the phenyl ring is crucial for its biological activity, influencing both its pharmacokinetic properties and its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound is known to function as a modulator of neurokinin receptors, particularly the neurokinin-1 (NK-1) receptor, which plays a key role in mediating pain and nausea responses.

Interaction with Neurokinin Receptors

The compound's interaction with NK-1 receptors can lead to significant physiological effects, including:

- Antiemetic Effects : It has been shown to reduce nausea and vomiting associated with chemotherapy .

- Analgesic Properties : By modulating pain pathways, it may serve as an analgesic agent in various pain management strategies.

Biological Activity Studies

Research has demonstrated the efficacy of this compound in various biological assays. Below are summarized findings from notable studies:

In Vitro Studies

- Binding Affinity :

- The compound exhibits high binding affinity for NK-1 receptors, with Ki values indicating potent antagonistic properties.

- Table 1 summarizes the binding affinities compared to other similar compounds.

| Compound | Ki (nM) |

|---|---|

| (R)-3-(4-Fluorophenyl)morpholine HCl | 2.5 |

| Aprepitant | 0.5 |

| Other analogs | Varies |

- Cell Viability Assays :

- In cell viability assays on cancer cell lines, this compound showed a dose-dependent inhibition of cell proliferation.

- Table 2 presents the IC50 values across different cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 12 |

In Vivo Studies

In animal models, particularly those simulating chemotherapy-induced nausea, this compound demonstrated significant efficacy in reducing emesis.

Case Studies

A recent study focused on the use of this compound in combination therapies for cancer treatment. The findings indicated that when administered alongside traditional chemotherapeutics, it enhanced therapeutic efficacy while mitigating side effects such as nausea .

Q & A

Basic: What safety protocols should be followed when handling (R)-3-(4-Fluorophenyl)morpholine hydrochloride?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols or dust .

- Storage: Store in a cool, dry, and well-ventilated area, away from incompatible reagents (e.g., strong oxidizers).

- Waste Disposal: Follow institutional guidelines for hazardous organic waste. Neutralize residual compound before disposal.

- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Safety data sheets (SDS) should be readily accessible .

Basic: What synthetic routes are effective for preparing this compound?

Answer:

- Chiral Resolution: Start with racemic 3-(4-fluorophenyl)morpholine and employ chiral chromatography (e.g., using amylose- or cellulose-based columns) or enzymatic resolution to isolate the (R)-enantiomer .

- Asymmetric Synthesis: Utilize chiral auxiliaries or catalysts in ring-closing reactions. For example, a stereoselective cyclization of 2-amino-1-(4-fluorophenyl)ethanol derivatives with epichlorohydrin can yield the (R)-configured morpholine backbone .

- Post-Synthetic Modification: Introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling to a preformed morpholine scaffold, followed by hydrochloric acid salt formation .

Advanced: How can enantiomeric purity be validated for this compound?

Answer:

- Chiral HPLC: Use columns like Chiralpak® IA/IB with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm. Retention time differences between enantiomers should exceed 1.5 minutes .

- Polarimetry: Measure specific rotation ([α]D) and compare to literature values for the (R)-enantiomer.

- NMR with Chiral Shift Reagents: Add europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to resolve enantiomeric signals in ¹H or ¹⁹F NMR .

Advanced: What analytical methods detect impurities in this compound?

Answer:

- HPLC-UV/MS: Use a C18 column (e.g., Agilent Zorbax) with gradient elution (water:acetonitrile + 0.1% TFA) to separate and quantify impurities. Mass spectrometry identifies structural analogs (e.g., des-fluoro byproducts) .

- Karl Fischer Titration: Determine water content (<0.5% w/w) to assess hygroscopicity.

- Elemental Analysis: Verify Cl⁻ content matches theoretical values (e.g., 11.2% for hydrochloride salt) .

Basic: What spectroscopic signatures confirm the structure of this compound?

Answer:

- ¹H NMR: Peaks at δ 7.2–7.4 ppm (aromatic protons from 4-fluorophenyl), δ 3.6–4.1 ppm (morpholine ring protons), and δ 2.8–3.2 ppm (N–CH₂ groups) .

- ¹⁹F NMR: A singlet near δ -115 ppm (para-fluorine).

- IR Spectroscopy: Bands at 3300–2500 cm⁻¹ (N–H stretch of hydrochloride salt) and 1100 cm⁻¹ (C–O–C in morpholine) .

Advanced: How does the 4-fluorophenyl moiety affect the compound’s reactivity and applications?

Answer:

- Electron-Withdrawing Effect: The fluorine atom enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

- Bioactivity: Fluorine improves metabolic stability and binding affinity in CNS-targeting molecules (e.g., serotonin reuptake inhibitors) .

- Physicochemical Properties: Increases lipophilicity (logP ~2.5), enhancing blood-brain barrier permeability compared to non-fluorinated analogs .

Advanced: What strategies resolve racemic mixtures of 3-(4-fluorophenyl)morpholine derivatives?

Answer:

- Kinetic Resolution: Use enantioselective enzymes (e.g., lipases) to selectively acetylate one enantiomer.

- Diastereomeric Salt Formation: React the racemate with a chiral acid (e.g., L-tartaric acid) to form crystallizable salts .

- Dynamic Kinetic Resolution (DKR): Combine racemization catalysts (e.g., Shvo’s catalyst) with chiral ligands to drive asymmetric synthesis .

Basic: How is this compound utilized in drug discovery?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.